molecular formula C20H19N5O3S B6442745 3-(4-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-1,4-diazepan-1-yl)-1??,2-benzothiazole-1,1-dione CAS No. 2549042-44-4

3-(4-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-1,4-diazepan-1-yl)-1??,2-benzothiazole-1,1-dione

Cat. No. B6442745
CAS RN: 2549042-44-4
M. Wt: 409.5 g/mol
InChI Key: MLVGTPWODXDVSD-UHFFFAOYSA-N
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Description

The compound “3-(4-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-1,4-diazepan-1-yl)-1??,2-benzothiazole-1,1-dione” is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine . These derivatives are known to be highly bioactive and multipurpose heterocyclic motifs, having applications in drugs, natural products, agrochemicals, material science, and organic synthesis .


Synthesis Analysis

Known methods for the synthesis of 3-heteroaryl-substituted 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives comprise cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . A more sustainable and environmentally friendly method that uses readily available reagents and avoids the use of transition-metal catalysts has been reported. This method involves organocatalyzed photoredox-catalyzed arylation of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium salts .


Molecular Structure Analysis

The molecular structure of the synthesized compounds was confirmed by IR, 1HNMR, ESI–MS, and CHN analysis . The crystal structure of a similar compound was evaluated using Olex2 with SIR2004 structure solution program and refined using ShelX refinement package with Least Squares minimization .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include cyclative condensation, transition metal-catalyzed direct C–H arylation, and halogenation followed by Suzuki–Miyaura arylation . An alternative method involves visible-light-assisted direct C–H arylation of pyrido[1,2-a]pyrimidin-4-ones with aryl diazonium tetrafluoroborates under mild reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined through various analytical techniques. For instance, the melting point of a similar compound was found to be between 192–194 °C . Further analysis can be done using techniques like IR, 1HNMR, ESI–MS, and CHN analysis .

Future Directions

The future directions for this compound could involve further exploration of its bioactive properties and potential applications in various fields such as medicinal chemistry, material science, and organic synthesis . Additionally, more sustainable and environmentally friendly methods for its synthesis could be developed .

properties

IUPAC Name

2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S/c26-19-14-18(21-17-8-3-4-11-25(17)19)23-9-5-10-24(13-12-23)20-15-6-1-2-7-16(15)29(27,28)22-20/h1-4,6-8,11,14H,5,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVGTPWODXDVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=NS(=O)(=O)C3=CC=CC=C32)C4=CC(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyrido[1,2-a]pyrimidin-4-one

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